![molecular formula C28H28N6O B2908557 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 921473-30-5](/img/structure/B2908557.png)
2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactionsThe final step often includes the attachment of the ethanol moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of ultrasonic waves to accelerate chemical reactions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or dimethylphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Research focuses on its anticancer properties, exploring its ability to inhibit tumor growth and proliferation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can effectively disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Pyrimidine-based drugs: Examples include imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia.
Uniqueness
What sets 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its unique combination of substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit multiple protein kinases makes it a versatile compound in cancer research .
Properties
IUPAC Name |
2-[benzyl-[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O/c1-20-15-21(2)17-23(16-20)30-26-25-18-29-34(24-11-7-4-8-12-24)27(25)32-28(31-26)33(13-14-35)19-22-9-5-3-6-10-22/h3-12,15-18,35H,13-14,19H2,1-2H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTNISMJXOZISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(CCO)CC4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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